Lipophilicity & Molecular Weight: Ester vs. Acid
Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate (MW 244.27 g/mol) differs from the corresponding carboxylic acid derivative (MW 216.22 g/mol) by 28.05 g/mol due to the ethyl ester functionality . This structural difference translates into a quantifiably higher lipophilicity profile, as predicted by standard medicinal chemistry principles. The ethyl ester variant also differs from the des-methyl sulfonamide analog (MW 230.24 g/mol) by 14.03 g/mol, attributable to the presence of the N-methyl group . These molecular weight and functional group differences directly impact membrane permeability and metabolic stability, key parameters in drug discovery optimization.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 244.27 g/mol |
| Comparator Or Baseline | 6-(Methylsulfamoyl)pyridine-3-carboxylic acid (216.22 g/mol); Ethyl 6-sulfamoylpyridine-3-carboxylate (230.24 g/mol) |
| Quantified Difference | ΔMW = +28.05 g/mol (vs. acid); ΔMW = +14.03 g/mol (vs. des-methyl sulfonamide) |
| Conditions | Calculated based on molecular formula C9H12N2O4S (target), C7H8N2O4S (acid), and C8H10N2O4S (des-methyl sulfonamide) |
Why This Matters
Higher molecular weight and the presence of the ethyl ester confer increased lipophilicity, which can enhance membrane permeability and oral bioavailability in lead optimization campaigns.
